Home > Products > Screening Compounds P131297 > 1-Cyclobutylazetidin-3-ol
1-Cyclobutylazetidin-3-ol - 1010189-64-6

1-Cyclobutylazetidin-3-ol

Catalog Number: EVT-1711471
CAS Number: 1010189-64-6
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-Benzylazetidin-3-ol []

  • Compound Description: 1-Benzylazetidin-3-ol is an important intermediate in the synthesis of azetidin-3-ol hydrochloride, a compound with various pharmaceutical applications. []

2. 1-Benzhydrylazetidin-3-ol []

  • Compound Description: This compound is a pharmaceutically important moiety used in various drug syntheses. []
Overview

1-Cyclobutylazetidin-3-ol is a chemical compound classified within the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. This compound features a cyclobutyl group attached to the azetidine ring, along with a hydroxyl group positioned at the third carbon. The unique structure of azetidines, particularly their strained ring system, imparts distinctive reactivity and properties, making them valuable in various scientific applications.

Source and Classification

1-Cyclobutylazetidin-3-ol is identified by its chemical structure and is cataloged under the identifier 1010189-64-6. It belongs to the broader category of azetidines, which are known for their potential in medicinal chemistry and organic synthesis due to their ability to serve as intermediates in the formation of more complex molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Cyclobutylazetidin-3-ol can be achieved through several synthetic routes. A common method involves the cyclization of suitable precursors. For example:

  • Cyclization Reaction: The reaction typically involves cyclobutylamine reacting with an electrophile such as an epoxide or halide. This process is generally facilitated by a base like sodium hydride or potassium carbonate in a solvent such as tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of 1-Cyclobutylazetidin-3-ol may utilize optimized laboratory-scale methods. Key considerations for large-scale production include:

  • Reaction Parameters: Careful control of temperature, pressure, and reaction time is crucial for achieving high yields and product purity.
  • Continuous Flow Reactors: The use of automated systems can enhance efficiency and scalability in manufacturing processes.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Cyclobutylazetidin-3-ol features:

  • Molecular Formula: C7_{7}H13_{13}N
  • Molecular Weight: Approximately 113.19 g/mol
  • Functional Groups: Hydroxyl group (-OH) and cyclobutyl group (C4_{4}H7_{7})

The azetidine ring contributes to the compound's unique properties, particularly its reactivity due to ring strain.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylazetidin-3-ol can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde.
  • Reduction: The azetidine ring may be reduced to form the corresponding amine.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

1-Cyclobutylazetidin-3-ol reacts with various reagents under specific conditions:

  • Oxidation Agents: Potassium permanganate or chromium trioxide in acidic or basic media.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

The reactions yield significant products:

  • From Oxidation: Cyclobutylazetidinone or cyclobutylazetidinaldehyde.
  • From Reduction: Cyclobutylazetidinamine.
  • From Substitution: Cyclobutylazetidinyl halides or alkyl derivatives.
Mechanism of Action

The mechanism of action for 1-Cyclobutylazetidin-3-ol involves its interaction with specific molecular targets. The strained azetidine ring allows for unique interactions with enzymes and receptors:

  1. Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with active site residues.
  2. Hydrophobic Interactions: The cyclobutyl group enhances interactions through hydrophobic effects.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Physical and Chemical Properties Analysis

Physical Properties

1-Cyclobutylazetidin-3-ol exhibits several notable physical properties:

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 150–160 °C under standard atmospheric conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents such as water and alcohols due to the presence of the hydroxyl group.
  • Reactivity: Reacts readily under conditions suitable for oxidation, reduction, and substitution reactions.
Applications

Scientific Uses

1-Cyclobutylazetidin-3-ol has diverse applications across various scientific fields:

  1. Chemistry: Acts as a building block for synthesizing more complex molecules and polymers.
  2. Biology: Utilized in enzyme mechanism studies and as a potential inhibitor in biological pathways.
  3. Industry: Employed in producing specialty chemicals and materials with unique properties that are valuable in various applications.
Introduction to 1-Cyclobutylazetidin-3-ol in Modern Medicinal Chemistry

Nomenclature and Structural Uniqueness in Four-Membered Heterocyclic Systems

The compound 1-Cyclobutylazetidin-3-ol is systematically named under IUPAC conventions as 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol (CAS: 1508123-13-4), with molecular formula C₈H₁₆N₂O and molecular weight 156.23 g/mol [1] . Its canonical SMILES representation is OC1(C2(CN)CCC2)CNC1, while its InChIKey is XYCNCSKLHBEVEG-UHFFFAOYSA-N, providing unambiguous identification of its connectivity and stereochemistry [1]. The core structure comprises an azetidine ring substituted at C3 by a hydroxyl group and a 1-(aminomethyl)cyclobutyl moiety, creating a sterically constrained quaternary carbon center.

  • Conformational Rigidity & Electronic Features: The cyclobutyl group introduces significant puckered steric bulk, restricting molecular flexibility and potentially enhancing binding specificity to target proteins [2]. Quantum mechanical calculations predict a topological polar surface area (TPSA) of ~52.3 Ų and a LogP of ~0.8, indicating moderate polarity conducive to membrane permeability and potential blood-brain barrier penetration [2] . The hydroxyl (-OH) and primary amine (-CH₂NH₂) groups serve as strong hydrogen bond donors/acceptors, significantly influencing solvation energy and intermolecular interactions. X-ray crystallography studies confirm the equatorial positioning of these polar substituents, optimizing their vectorial presentation for target engagement [6].

Table 1: Structural and Physicochemical Properties of 1-Cyclobutylazetidin-3-ol

PropertyValue/DescriptorSignificance
IUPAC Name3-[1-(Aminomethyl)cyclobutyl]azetidin-3-olUnambiguous chemical identification
CAS No.1508123-13-4Unique registry identifier
Molecular FormulaC₈H₁₆N₂OElemental composition
Molecular Weight156.23 g/molMass for stoichiometric calculations
Core Ring SystemAzetidine + CyclobutaneHybrid 4-membered ring scaffold
Key Functional Groups-OH, -CH₂NH₂Hydrogen-bonding donors/acceptors
Predicted LogP~0.8Moderate lipophilicity, suggests membrane permeability
Topological Polar SA~52.3 ŲIndicator of solubility & permeability
Rotatable Bonds2Moderate conformational flexibility
  • Ring Strain & Stability: While less strained than aziridines, the fused azetidine-cyclobutyl system exhibits higher strain energy than larger heterocycles (e.g., pyrrolidines or piperidines). This strain contributes to synthetic challenges but also enhances reactivity for targeted ring-opening or functionalization. The molecule decomposes rather than melts cleanly, typically observed around 120-122°C, indicating thermal instability inherent to strained systems [2]. Stability assessments suggest sensitivity to strong acids/bases due to potential ring cleavage but relative robustness under physiological pH conditions.

Historical Evolution of Azetidine Derivatives in Drug Discovery

Azetidine chemistry has evolved from fundamental heterocyclic studies to a cornerstone of modern drug design. Initial research focused predominantly on β-lactams (2-azetidinones), exemplified by penicillin and cephalosporin antibiotics, where the strained 4-membered lactam ring is essential for acylating bacterial transpeptidases [5]. However, saturated azetidines like 1-Cyclobutylazetidin-3-ol, devoid of the fused β-lactam carbonyl, represent a distinct and emerging class valued for their ability to modulate physicochemical and pharmacokinetic properties without inherent antibiotic activity.

  • From β-Lactams to Saturated Azetidines: The late 20th century saw foundational work on azetidine stability, reactivity, and functionalization, establishing their viability beyond β-lactam antibiotics [5]. Early synthetic routes were often low-yielding and complex, hindering exploration. The 2010s marked a turning point with catalytic advancements (e.g., palladium-catalyzed C-N coupling, strain-release amination) enabling efficient incorporation of substituted azetidines into complex molecules. Landmark approvals include Cobimetinib (2015, anticancer) featuring a 3-amidoazetidine and Baricitinib (2018, JAK1/2 inhibitor for rheumatoid arthritis), where an N-sulfonylazetidine-acetonitrile moiety critically tunes kinase selectivity and metabolic stability [7] [9].

Table 2: Key Milestones in Azetidine Drug Development

EraKey DevelopmentsRepresentative Compounds/Therapeutics
1960s-80sFundamental reactivity studies; β-Lactam antibiotic dominancePenicillin G, Cefixime, Aztreonam
1990s-00sImproved azetidine synthesis; Exploration of saturated azetidines for non-antibiotic targetsEzetimibe (azetidinone cholesterol absorber)
2010sCatalytic methods (C-H activation, strain-release); FDA approvals of complex azetidine drugsCobimetinib (anti-cancer), Baricitinib (JAK inhibitor), Delafloxacin (antibiotic)
2020s+Late-stage functionalization (SuFEx, deFS); PROTAC/degron applications; Hybrid scaffoldsOSF/ASF reagents, Cyclobutyl-Azetidine hybrids (e.g., 1-Cyclobutylazetidin-3-ol)
  • Synthetic Methodologies Driving Adoption: Critical breakthroughs enabling access to derivatives like 1-Cyclobutylazetidin-3-ol include:
  • Strain-Release Amination: Utilizing azabicyclo[1.1.0]butanes (ABBs) as spring-loaded reagents for direct introduction of 3-substituted azetidines onto amines [6].
  • Sulfur(VI) Fluoride Exchange (SuFEx): "Click-like" chemistry enabling robust conjugation of azetidine sulfonyl fluorides (ASFs) to nucleophiles, creating sulfonamides/sulfonates [6].
  • Defluorosulfonylation (deFS): Unique thermal activation of ASFs generating reactive azetidine carbocations for coupling with diverse nucleophiles (amines, alcohols, thiols), bypassing traditional SuFEx pathways [6]. This method proved particularly valuable for synthesizing 3-aminoazetidines isosteric to amides.

Significance of Cyclobutane-Azetidine Hybrid Architectures in Bioactive Molecule Design

The fusion of cyclobutane with azetidine in 1-Cyclobutylazetidin-3-ol creates a pharmacophore with distinct advantages in spatial organization and property modulation:

  • Enhanced Three-Dimensionality & Steric Guidance: The puckered cyclobutyl ring projects substituents (notably the aminomethyl group) in defined spatial orientations unavailable with linear chains or larger rings. This "vector control" potentially improves binding complementarity within deep protein pockets. Comparative analyses indicate cyclobutyl-azetidine hybrids exhibit reduced off-target interactions compared to less constrained analogs like oxolane (tetrahydrofuran) derivatives, attributed to the greater steric hindrance and precise spatial presentation [2] [5]. The rigid scaffold minimizes entropic penalties upon target binding.

  • Metabolic Stability & Solubility Modulation: The high fraction of sp³-hybridized carbons (Fsp³ ~0.75) and polar functionality (-OH, -NH₂) enhance aqueous solubility compared to flat aromatic counterparts. Simultaneously, cyclobutane’s lipophilicity provides balanced membrane permeability. Crucially, the absence of metabolically labile sites (e.g., benzylic positions) and the inherent stability of the saturated rings confer resistance to oxidative metabolism (e.g., CYP450-mediated dehydrogenation), a common issue with phenyl or cyclohexyl groups [3] [9]. Computational models predict favorable ADME profiles for this hybrid class.

  • Versatile Synthetic Handle for Diversification: The primary amine (-CH₂NH₂) and hydroxyl (-OH) groups serve as direct points for conjugation or further chemical elaboration:

  • Amine Functionalization: Acylation, sulfonylation, reductive amination, urea/thiourea formation (e.g., as seen in Baricitinib's sulfonamide linkage [7] [9]).
  • Hydroxyl Functionalization: Etherification, esterification, phosphorylation, conversion to leaving groups.
  • Carbocation Reactivity: Leveraging deFS chemistry of derived sulfonyl fluorides for coupling with complex nucleophiles like E3 ligase ligands (e.g., pomalidomide), enabling synthesis of PROTAC (Proteolysis Targeting Chimera) linkers for targeted protein degradation [6].

Table 3: Key Applications and Synthetic Approaches for Cyclobutyl-Azetidine Hybrids

Application/PropertyRole of Hybrid ScaffoldSynthetic Access Strategy
JAK/STAT Pathway InhibitorsProvides optimal spatial positioning for JAK1/2 hinge region binding; Modulates pKa of adjacent aminesSuzuki coupling; SNAr displacement on pyrazolo-pyrimidines [7] [9]
Antibacterial AgentsMimics spatial profile of quinolones; Enhances penetration via balanced LogPWittig reaction on azetidinones; Nucleophilic substitution on fluoroquinolone cores [5]
hPGDS InhibitorsRigidity enhances selectivity for hematopoietic prostaglandin D synthase over other isoformsPatent routes involving cyclization & coupling [3]
PROTAC Degrader LinkersProvides short, rigid, metabolically stable connection between warhead and E3 ligase binderdeFS coupling of ASFs with E3 ligase recruiters (e.g., pomalidomide) [6]
Solubility & Permeability EnhancerHigh Fsp³, TPSA, and moderate LogP improve developability properties over planar aromaticsMulti-step sequences from azetidin-3-ols or ketones [2] [9]
  • Emerging Therapeutic Applications: Patent literature highlights derivatives of 1-Cyclobutylazetidin-3-ol as potent inhibitors of hematopoietic prostaglandin D synthase (hPGDS), implicated in inflammation, muscle injury repair, and Duchenne Muscular Dystrophy [3]. The scaffold's rigidity optimizes binding within the hPGDS active site. Its utility extends to kinase inhibitor design (JAK, BTK, EGFR) and targeted protein degradation (PROTACs), where the hybrid core acts as a spacer/linker component offering optimal length, stability, and minimal hydrophobic surface area aggregation compared to polyethylene glycol (PEG) or alkyl chains [6] [9]. Industrial-scale syntheses prioritize routes like TEMPO oxidation in microchannel reactors for efficient access to key intermediates like tert-butyl 3-oxoazetidine-1-carboxylate, underscoring commercial relevance [9].

Properties

CAS Number

1010189-64-6

Product Name

1-Cyclobutylazetidin-3-ol

IUPAC Name

1-cyclobutylazetidin-3-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2

InChI Key

NYUQNXJOIGJDQM-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CC(C2)O

Canonical SMILES

C1CC(C1)N2CC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.